An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide: Properties and Potential
An In-depth Technical Guide to 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information, including predicted physicochemical properties and the well-documented biological potential of the broader pyrazole class of compounds. This guide serves as a foundational resource for researchers interested in the potential applications of this and related molecules in medicinal chemistry and drug discovery.
Introduction
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide is a small molecule featuring a pyrazole core, a structural motif of significant interest in pharmaceutical sciences. The pyrazole ring system is a cornerstone in the design of numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2][3] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The title compound's structure, incorporating an amino group and an N-methylacetamide substituent, suggests potential for diverse chemical interactions and biological targeting.
This guide will delineate the known and predicted characteristics of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, offering a scientific foundation for its further investigation.
Chemical and Physical Properties
Precise experimental data for the physicochemical properties of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide are not widely reported. However, computational predictions provide valuable initial parameters for research and handling.
| Property | Value | Source |
| CAS Number | 1152853-30-9 | [4][5] |
| Molecular Formula | C₆H₁₀N₄O | [6] |
| Molecular Weight | 154.17 g/mol | [5] |
| Predicted XLogP3 | -1 | [5] |
| Predicted Hydrogen Bond Donor Count | 2 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [5] |
| Predicted Rotatable Bond Count | 2 | [5] |
| Predicted Topological Polar Surface Area | 72.9 Ų | [5] |
These predicted values suggest that 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide is a relatively polar molecule with low lipophilicity, which may influence its solubility and membrane permeability characteristics.
Synthesis and Characterization
A plausible synthetic route could involve the initial formation of a substituted pyrazole ring, followed by the alkylation of the pyrazole nitrogen with a suitable acetamide precursor.
Conceptual Synthetic Workflow:
Caption: A potential synthetic pathway to the target compound.
Characterization:
Upon successful synthesis, a suite of analytical techniques would be essential for structural confirmation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for elucidating the precise arrangement of protons and carbons, confirming the connectivity of the pyrazole ring and the acetamide side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as N-H stretches from the amine and amide, and the C=O stretch of the amide.
Commercial suppliers of this compound may provide analytical data such as NMR, HPLC, and LC-MS upon request.[4]
Potential Biological Activity and Pharmacological Profile
Direct experimental evidence for the biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide is currently lacking in the public domain. However, the extensive research on related pyrazole-containing molecules provides a strong basis for predicting its potential pharmacological profile.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates.[2] The diverse biological activities of pyrazole derivatives are attributed to their ability to interact with a wide range of biological targets.
Potential Therapeutic Areas:
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[3]
-
Anticancer: The pyrazole nucleus is found in several anticancer agents that target various kinases and other proteins involved in cell proliferation and survival.[7][8] For instance, some pyrazole-acetamide derivatives have been investigated as potent VEGFR-2 inhibitors, a key target in angiogenesis.
-
Antimicrobial: The pyrazole ring is a common feature in compounds with antibacterial and antifungal properties.[1]
The amino and N-methylacetamide functionalities on the title compound could play a significant role in its target binding and pharmacokinetic properties. The amino group can act as a hydrogen bond donor, while the acetamide group can participate in hydrogen bonding as both a donor and an acceptor, potentially facilitating interactions with protein active sites.
Experimental Protocols and Methodologies
Given the absence of specific published studies on 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide, this section outlines general experimental workflows that would be applicable to its investigation.
General Workflow for In Vitro Biological Evaluation:
Caption: A typical workflow for in vitro screening and characterization.
Step-by-Step Methodologies:
a) Cell Viability Assay (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
b) Kinase Inhibition Assay (Example):
-
Reaction Setup: In a suitable assay plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide.
-
Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Safety and Handling
Based on available safety data, 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation.[9] May cause respiratory irritation.[9] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide represents a molecule with untapped potential, stemming from its pyrazole core, a privileged scaffold in medicinal chemistry. While specific experimental data is sparse, predictive models and the vast body of literature on related compounds suggest that it warrants further investigation. Future research should focus on:
-
Development of a robust and scalable synthetic route.
-
Thorough physicochemical characterization, including experimental determination of solubility, pKa, and stability.
-
Comprehensive biological screening against a panel of relevant targets to identify its primary mechanism of action.
-
In-depth toxicological evaluation to establish a preliminary safety profile.
The insights gained from such studies will be crucial in determining the potential of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide as a lead compound for the development of novel therapeutics.
References
-
PubChemLite. 2-(4-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. [Link]
-
Angene Chemical. 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride. [Link]
- Karanewsky, D. S., et al. (2015). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Toxicology Reports, 2, 1291–1309.
-
Semantic Scholar. Toxicological evaluation of a novel cooling compound. [Link]
-
PubChemLite. 2-(4-amino-1h-pyrazol-1-yl)-n-methylacetamide. [Link]
-
ResearchGate. (PDF) Title: Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. [Link]
-
SpectraBase. 2-{4-[(Z)-amino({[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}imino)methyl]phenoxy}acetamide. [Link]
-
Chemical Label. 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide. [Link]
- Khan, I., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure, 1311, 138139.
-
PubChem. N-Methylacetamide. [Link]
-
PubChem. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. [Link]
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
PubChem. Pyrazol-1-yl-methanol. [Link]
-
PubChem. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
PubMed. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]
- Google Patents. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
PMC. Current status of pyrazole and its biological activities. [Link]
-
National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [Link]
- Google Patents. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)
-
National Institute of Standards and Technology. 1H-Pyrazole. [Link]
-
PubChemLite. 2-(3-amino-1h-pyrazol-1-yl)-n,n-dimethylacetamide. [Link]
-
Lookchem. Design, synthesis and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. [Link]
-
PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
-
PubChemLite. N-((3-amino-1h-pyrazol-5-yl)methyl)-n-methylacetamide. [Link]
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1152853-30-9|2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide|BLD Pharm [bldpharm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. PubChemLite - 2-(4-amino-1h-pyrazol-1-yl)-n-methylacetamide (C6H10N4O) [pubchemlite.lcsb.uni.lu]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]

